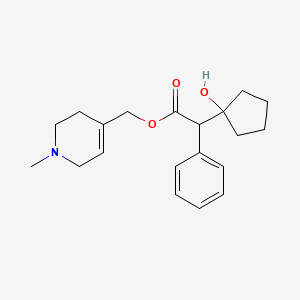

4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate

Description

Le phénylacétate de (1-hydroxycyclopentyl)-4-(1-méthyl-1,2,3,6-tétrahydropyridine)méthyle est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle tétrahydropyridine, un groupe cyclopentyle et une partie phénylacétate. Sa structure multiforme lui permet de participer à une variété de réactions chimiques et en fait un sujet d'étude précieux en chimie, en biologie et en médecine.

Propriétés

Numéro CAS |

102206-69-9 |

|---|---|

Formule moléculaire |

C20H27NO3 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-(1-hydroxycyclopentyl)-2-phenylacetate |

InChI |

InChI=1S/C20H27NO3/c1-21-13-9-16(10-14-21)15-24-19(22)18(17-7-3-2-4-8-17)20(23)11-5-6-12-20/h2-4,7-9,18,23H,5-6,10-15H2,1H3 |

Clé InChI |

OXJRBQOXYAVXTQ-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(=CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCC3)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du phénylacétate de (1-hydroxycyclopentyl)-4-(1-méthyl-1,2,3,6-tétrahydropyridine)méthyle implique généralement plusieurs étapes, commençant par la préparation du cycle tétrahydropyridine. Cela peut être réalisé par une hydroamination d'alcyne catalysée par l'or, suivie d'une protometalation et d'une isomérisation pour générer des dérivés de tétrahydropyridine hautement énantiosélectifs et diastéréosélectifs . Le groupe cyclopentyle et la partie phénylacétate sont ensuite introduits par des réactions subséquentes, impliquant des réactifs et des conditions spécifiques pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, afin de maximiser le rendement et la pureté. De plus, des méthodes de purification telles que la recristallisation à partir de solvants appropriés (par exemple, le méthanol, l'eau) sont utilisées pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le phénylacétate de (1-hydroxycyclopentyl)-4-(1-méthyl-1,2,3,6-tétrahydropyridine)méthyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Le composé est utilisé dans des études liées aux processus cellulaires et aux voies métaboliques.

Médecine : Il sert de composé principal potentiel pour le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des troubles neurologiques.

Industrie : Le composé trouve des applications dans le développement de nouveaux matériaux et produits chimiques

Mécanisme d'action

Le mécanisme d'action du phénylacétate de (1-hydroxycyclopentyl)-4-(1-méthyl-1,2,3,6-tétrahydropyridine)méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir sur le complexe I mitochondrial, conduisant à un dysfonctionnement mitochondrial et un stress oxydatif. Cela peut entraîner des dommages cellulaires et l'apoptose, en particulier dans les neurones dopaminergiques. Les effets du composé sont médiés par ses métabolites actifs, qui peuvent générer des radicaux libres et causer de nouveaux dommages cellulaires.

Applications De Recherche Scientifique

4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate has several scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is utilized in studies related to cellular processes and metabolic pathways.

Medicine: It serves as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: The compound finds applications in the development of new materials and chemical products

Mécanisme D'action

The mechanism of action of 4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may act on mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This can result in cellular damage and apoptosis, particularly in dopaminergic neurons . The compound’s effects are mediated through its active metabolites, which can generate free radicals and cause further cellular damage .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Méthyl-4-phényl-1,2,3,6-tétrahydropyridine : Un composé apparenté connu pour ses effets neurotoxiques et son utilisation dans la recherche sur la maladie de Parkinson.

1-Méthyl-4-phénylpyridine : Un métabolite actif du composé ci-dessus, également impliqué dans la neurotoxicité.

6-Hydroxydopamine : Une autre neurotoxine utilisée dans la recherche neurologique

Unicité

Le phénylacétate de (1-hydroxycyclopentyl)-4-(1-méthyl-1,2,3,6-tétrahydropyridine)méthyle est unique en raison de sa structure complexe, qui lui permet de participer à une variété de réactions chimiques et d'interagir avec de multiples cibles moléculaires. Cela en fait un composé précieux pour la recherche dans de multiples disciplines scientifiques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.